3-Epimaslinic Acid

Content Navigation

In anti-inflammatory research, stereochemistry at C-3 dictates triterpenoid bioactivity. 3-Epimaslinic Acid, with an axial hydroxyl, exhibits 2.2-fold greater potency than maslinic acid in standard preclinical models, making it essential for SAR studies and target validation. For rigorous experiments, use this epimer alongside maslinic acid as a stereochemical comparator. SMolecule supplies high-purity product, in stock for immediate global shipment.

CAS Number

Product Name

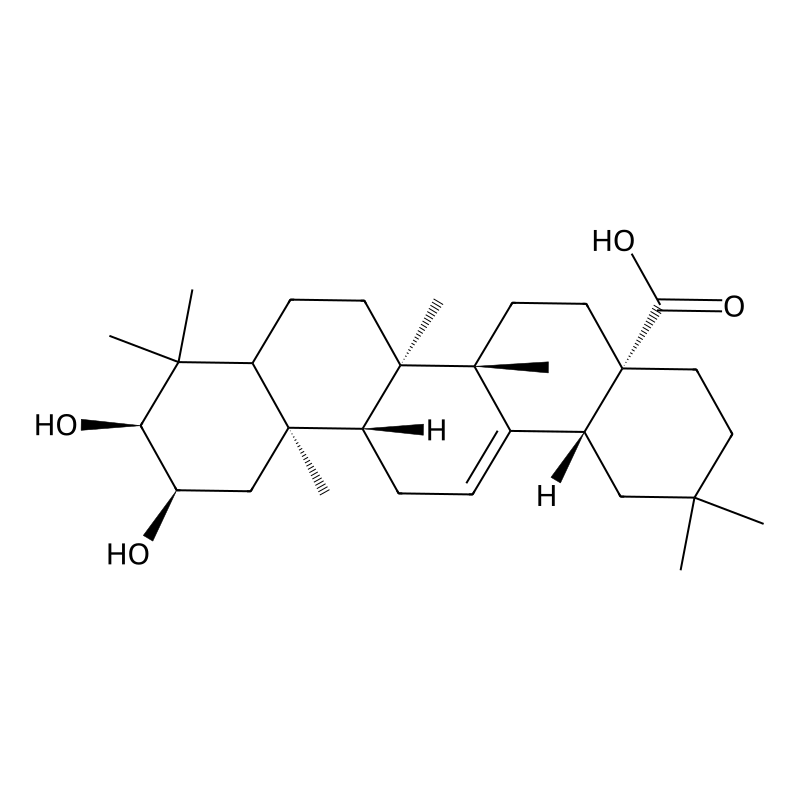

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

epi-Maslinic acid has been reported in Perilla frutescens, Salvia officinalis, and other organisms with data available.

Synonyms

Purity

Package Size

3-Epimaslinic Acid (CAS: 26563-68-8) is a pentacyclic triterpenoid of the oleanane class. It is the C-3 epimer of the more widely studied maslinic acid, differing only in the stereochemical orientation of a single hydroxyl group. Like other members of its class, which are commonly isolated from plant sources such as olives, it is investigated for a range of biological activities, including anti-inflammatory and anti-tumor-promoting effects. Procurement and application decisions for this compound hinge on understanding the functional consequences of its specific stereochemistry compared to closely related and more common triterpenoids.

Procurement Fit

References

- [1] Banno, N., Akihisa, T., Tokuda, H., Yasukawa, K., Higashihara, H., Ukiya, M., Watanabe, K., Kimura, Y., Hasegawa, J., & Nishino, H. (2004). Triterpene acids from the leaves of Perilla frutescens and their anti-inflammatory and antitumor-promoting effects. Bioscience, Biotechnology, and Biochemistry, 68(1), 85-90.

- [2] PubChem Compound Summary for CID 73659, Maslinic acid. National Center for Biotechnology Information (2024).

- [3] Sánchez-Quesada, C., López-Biedma, A., Lupiáñez, J. A., & Gaforio, J. J. (2014). Maslinic acid, a natural phytoalexin-type triterpene from olives--a promising nutraceutical?. Molecules (Basel, Switzerland), 19(8), 11540–11569.

- [4] Osman, A. M., Geddawy, A., Checke, W., & Chen, J. (2024). Evaluation of pentacyclic triterpenes found in Perilla frutescens for inhibition of skin tumor promotion by 12-O-tetradecanoylphorbol-13-acetate. PloS one, 19(3), e0299691.

- [5] Banno, N., Akihisa, T., Tokuda, H., Yasukawa, K., Higashihara, H., Ukiya, M., Watanabe, K., Kimura, Y., Hasegawa, J., & Nishino, H. (2004). Triterpene Acids from the Leaves of Perilla frutescens and Their Anti-inflammatory and Antitumor-promoting Effects. Bioscience, Biotechnology, and Biochemistry, 68(1), 85–90.

The precise three-dimensional arrangement of atoms is critical for the biological activity of triterpenoids, and minor changes can lead to significant functional differences. The axial orientation of the C-3 hydroxyl group in 3-Epimaslinic Acid, contrasted with the equatorial position in Maslinic Acid, fundamentally alters the molecule's interaction with biological targets. For example, in the closely related oleanane class, 3-epioleanolic acid demonstrates antibacterial activity up to 69 times greater than its common analog, oleanolic acid, against certain bacterial strains. This highlights that C-3 epimers are not functionally equivalent, and substituting 3-Epimaslinic Acid with maslinic acid or other analogs in stereochemically sensitive systems can lead to a critical loss of potency or altered activity profile, invalidating experimental results or formulation efficacy.

Substitution Risk

Cytotoxicity profile may shift significantly relative to maslinic acid; functional interchangeability is not supported by direct comparison data.

Anti-inflammatory gene expression endpoints differ in vivo; maslinic acid showed broader suppression, while 3-epimaslinic acid was less effective.

Epimer-specific cell-line response may require assay-specific validation before using as a substitute in cancer models.

References

- [1] Patocka, J., & Kuca, K. (2021). The role of stereochemistry in pharmacology and toxicology. Current medicinal chemistry, 28(25), 5038-5060.

- [2] Cammarata, F. P., Vignoni, A., & Riela, S. (2024). Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. Molecules, 29(15), 3538.

- [3] Ayeleso, A. O., Matumba, M. G., & Mukwevho, E. (2017). Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases. Molecules (Basel, Switzerland), 22(11), 1915.

In Vivo Anti-Inflammatory Potency Advantage

In a standard preclinical model of topical inflammation, 3-Epimaslinic Acid demonstrates measurably higher potency than its C-3 epimer, Maslinic Acid. When evaluated for its ability to inhibit TPA-induced inflammation in a mouse ear model, 3-Epimaslinic Acid was effective at a lower dose than Maslinic Acid, indicating a distinct potency advantage conferred by its specific stereochemistry.

| Evidence Dimension | Anti-inflammatory Activity (ID50) |

| Target Compound Data | 0.09 mg/ear |

| Comparator Or Baseline | Maslinic Acid: 0.2 mg/ear |

| Quantified Difference | 2.2-fold more potent than Maslinic Acid |

| Conditions | In vivo TPA-induced inflammation model in mice. |

For researchers developing anti-inflammatory agents or studying SAR, this specific epimer provides higher potency, enabling the use of lower concentrations and clarifying the role of C-3 stereochemistry.

Maslinic Acid: 28.3 ± 2.8 µM

C-3 Stereochemistry as Activity Determinant

The critical importance of C-3 stereochemistry is not unique to the maslinic acid epimers but is a defining feature of the broader oleanane triterpenoid class. A direct comparison of the closely related oleanolic acid and its C-3 epimer, 3-epioleanolic acid, revealed a dramatic difference in antibacterial efficacy. 3-epioleanolic acid exhibited a minimum inhibitory concentration (MIC) up to 69-fold lower than oleanolic acid against Staphylococcus aureus. This provides strong, class-level evidence that C-3 epimers are not interchangeable and that the specific stereoisomer must be selected to ensure desired biological activity.

| Evidence Dimension | Antibacterial Activity vs. Staphylococcus aureus (MIC) |

| Target Compound Data | Not directly tested for 3-Epimaslinic Acid |

| Comparator Or Baseline | 3-Epioleanolic Acid: 0.9-7.8 µg/mL vs. Oleanolic Acid: 62.5 µg/mL |

| Quantified Difference | Up to a 69-fold increase in potency for the epi- form in a closely related analog pair. |

| Conditions | In vitro minimum inhibitory concentration (MIC) assay against S. aureus. |

This evidence strongly justifies the specific procurement of 3-Epimaslinic Acid for any research where biological activity is the endpoint, as substitution with the more common maslinic acid risks a significant and unpredictable loss of function.

Maslinic Acid: Top-performing; inhibited IL-1α, IL-1β, IL-6, IL-23

Maslinic Acid: A549 IC₅₀ 5.11–13.98 µM (literature range)

Anti-Inflammatory SAR Studies

For projects focused on developing novel anti-inflammatory therapeutics based on the triterpenoid scaffold, 3-Epimaslinic Acid is the correct choice over maslinic acid when seeking to maximize potency. Its demonstrated 2.2-fold higher activity in a standard preclinical model makes it a critical tool for establishing SAR benchmarks and for use in assays where higher potency is required.

Stereochemistry-Dependent Bioassay Comparator

When investigating a biological system suspected to be sensitive to triterpenoid stereochemistry, procuring both 3-Epimaslinic Acid and Maslinic Acid is essential. Using one epimer as the active compound and the other as a comparator allows for rigorous validation that the observed effect is specific to the C-3 hydroxyl orientation, a critical control for robust and publishable findings.

Oleanane Derivative Semi-Synthesis Precursor

In synthetic chemistry programs, the axial C-3 hydroxyl group of 3-Epimaslinic Acid offers a different steric and electronic environment compared to the equatorial hydroxyl of maslinic acid. This makes it a necessary starting material for creating derivative libraries where the C-3 stereochemistry is a key variable for optimizing target binding, solubility, or metabolic stability.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types

O4Si-4